molecular formula C18H23N3O3 B6778275 N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide

Cat. No.: B6778275
M. Wt: 329.4 g/mol
InChI Key: WBSKVWSMNWQQCW-FKEKPDDDSA-N
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Description

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide is a unique organic compound with significant potential in various scientific fields. It features a complex molecular structure, including an oxabicyclohexane ring, phenylacetyl group, and piperazine moiety. This compound is known for its intricate stereochemistry, which is crucial in defining its chemical and biological properties.

Properties

IUPAC Name

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(10-13-4-2-1-3-5-13)20-6-8-21(9-7-20)18(23)19-17-14-11-24-12-15(14)17/h1-5,14-15,17H,6-12H2,(H,19,23)/t14-,15+,17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSKVWSMNWQQCW-FKEKPDDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)NC3C4C3COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)NC3[C@H]4[C@@H]3COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide can be achieved through multi-step organic synthesis. Starting with the appropriate bicyclic alcohol, it undergoes conversion to a corresponding oxabicyclic derivative. The phenylacetyl group is introduced via acylation reactions, and finally, piperazine is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide participates in a variety of chemical reactions, including:

  • Oxidation: This compound can be oxidized under controlled conditions to yield specific oxidized derivatives.

  • Reduction: It undergoes reduction reactions, particularly in the presence of reducing agents like sodium borohydride, leading to different reduced forms.

  • Substitution: The compound readily participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions Used

Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Solvents such as dichloromethane, ethanol, and acetone are frequently used, with temperatures carefully controlled to ensure reaction efficiency.

Major Products Formed

The primary products formed from these reactions include various oxidized and reduced derivatives, which retain the core structure while exhibiting altered functional groups.

Scientific Research Applications

This compound finds applications across numerous scientific disciplines:

Chemistry

In chemistry, N-[(1R,5S)-3-oxabicyclo[31

Biology

Biologically, it is used in the study of enzyme interactions and binding affinities due to its unique structural features. It aids in the investigation of biochemical pathways and enzyme kinetics.

Medicine

In medicine, this compound is explored for its pharmacological properties, potentially serving as a lead compound in drug discovery for the treatment of various diseases. Its interactions with biological targets make it a promising candidate for therapeutic development.

Industry

In industrial applications, the compound's stability and reactivity enable its use in the formulation of advanced materials and chemicals, contributing to the development of new technologies.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. Its bicyclic structure allows it to fit into enzyme active sites, influencing enzyme activity. Additionally, the phenylacetyl and piperazine moieties interact with receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Compared to similar compounds, N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide stands out due to its unique oxabicyclic structure and stereochemistry. This distinct configuration imparts specific reactivity and binding characteristics that are not observed in closely related compounds such as:

  • N-[(1R,5S)-2-oxabicyclo[3.1.0]hexan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide

  • N-[(1R,5S)-3-oxabicyclo[3.1.0]pentan-6-yl]-4-(2-phenylacetyl)piperazine-1-carboxamide

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